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molecular formula C8H18N2O B1505590 2-(3-Methoxy-piperidin-1-yl)-ethylamine CAS No. 911300-67-9

2-(3-Methoxy-piperidin-1-yl)-ethylamine

Cat. No. B1505590
M. Wt: 158.24 g/mol
InChI Key: YLFKHSSCRULOOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07989451B2

Procedure details

A mixture of nitrile 282 (3.5 g, 22.7 mmol) and Raney Nickel (50% w/w suspension in water, 8 g) in EtOH (100 mL) and cNH3 (10 mL) was stirred under H2 (60 psi) for 22 h. The mixture was filtered through Celite, the solid washed with EtOH (60 mL) and the solvent evaporated to give diamine 283 as a crude colourless oil (3.48 g, 97%) which was used without further purification: HRMS (FAB+) calcd for C8H19N2O (MH+) m/z 159.14974, found 159.14976.
Name
nitrile
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]1[CH2:8][CH2:7][CH2:6][N:5]([CH2:9][C:10]#[N:11])[CH2:4]1>[Ni].CCO>[CH3:1][O:2][CH:3]1[CH2:8][CH2:7][CH2:6][N:5]([CH2:9][CH2:10][NH2:11])[CH2:4]1

Inputs

Step One
Name
nitrile
Quantity
3.5 g
Type
reactant
Smiles
COC1CN(CCC1)CC#N
Name
Quantity
8 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
100 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
was stirred under H2 (60 psi) for 22 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
WASH
Type
WASH
Details
the solid washed with EtOH (60 mL)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
COC1CN(CCC1)CCN
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.48 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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